![molecular formula C12H9N3O B2596988 2-フェニル-1H-イミダゾ[4,5-b]ピリジン-1-オール CAS No. 339009-94-8](/img/structure/B2596988.png)
2-フェニル-1H-イミダゾ[4,5-b]ピリジン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and biological activities. It has been studied for its potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in metabolic disorders .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
Target of Action
The primary target of the compound 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of dietary carbohydrates, and its inhibition can be an effective strategy in controlling type-II diabetes mellitus .
Mode of Action
2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol interacts with its target, the α-glucosidase enzyme, by forming hydrogen bonds with specific amino acids in the enzyme . The –NH– group of the imidazo-pyridine of the compound forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form hydrogen bonds with Asp1279 . This interaction inhibits the enzyme’s activity, thereby reducing the digestion and absorption of dietary carbohydrates .
Biochemical Pathways
The inhibition of α-glucosidase by 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol affects the carbohydrate digestion pathway . This results in a decrease in postprandial blood glucose levels, which is beneficial for controlling type-II diabetes mellitus .
Pharmacokinetics
The compound’s ability to inhibit α-glucosidase suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the body and exert its effects .
Result of Action
The primary result of the action of 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol is the inhibition of the α-glucosidase enzyme . This leads to a decrease in the digestion and absorption of dietary carbohydrates, resulting in lower postprandial blood glucose levels . This effect is beneficial for the management of type-II diabetes mellitus .
生化学分析
Biochemical Properties
2-Phenyl-1H-imidazo[4,5-b]pyridin-1-ol has been evaluated for its ability to inhibit the α-glucosidase enzyme . The inhibitory potential of this compound is suggested to be due to the presence of a hydroxyl group at the aromatic side chain . Furthermore, compounds having hydroxyl groups at ortho and para positions are able to inhibit α-glucosidase enzyme efficiently .
Cellular Effects
The cellular effects of 2-Phenyl-1H-imidazo[4,5-b]pyridin-1-ol are primarily related to its inhibitory activity against the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1H-imidazo[4,5-b]pyridin-1-ol involves binding interactions with biomolecules and changes in gene expression . The –NH– group of the imidazo-pyridine of this compound forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form a hydrogen bond with Asp1279 . The imidazo-pyridine ring is well stabilized by π–π stacking with Phe1560, and other hydrophobic interactions involving side chains of various amino acids .
Temporal Effects in Laboratory Settings
It is known that this compound has a potent inhibitory activity against the α-glucosidase enzyme .
Metabolic Pathways
It is known that this compound can inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
化学反応の分析
Types of Reactions
2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[4,5-b]pyridines, which can exhibit different biological activities .
類似化合物との比較
Similar Compounds
2-phenylimidazo[4,5-c]pyridine: Similar in structure but with different biological activities.
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Known for its mutagenic properties and relevance in cancer research.
Uniqueness
2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol stands out due to its potent enzyme inhibitory activity and its potential therapeutic applications in metabolic disorders. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
1-hydroxy-2-phenylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-15-10-7-4-8-13-11(10)14-12(15)9-5-2-1-3-6-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFISBPLDOPPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
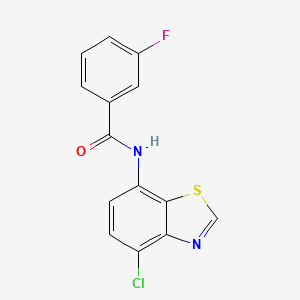
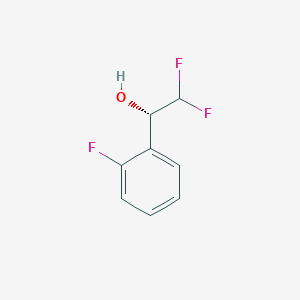
![Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596909.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2596911.png)
![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)
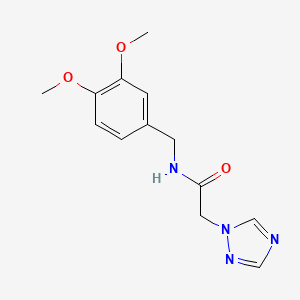
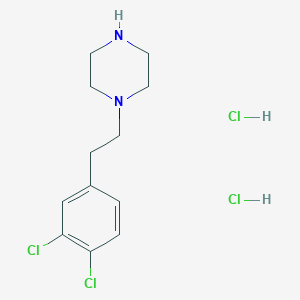

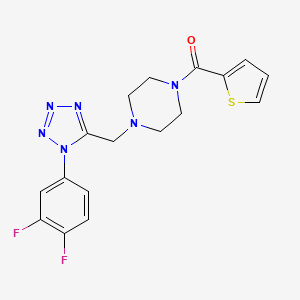
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2596920.png)
![6-(5-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine](/img/structure/B2596924.png)
![3-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2596927.png)
![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
